molecular formula C6H6BrFN2 B3258004 (2-Bromo-4-fluorophenyl)hydrazine CAS No. 299440-21-4

(2-Bromo-4-fluorophenyl)hydrazine

Cat. No.: B3258004
CAS No.: 299440-21-4
M. Wt: 205.03 g/mol
InChI Key: RJJQYRJBFRVSEQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorophenyl)hydrazine typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as distillation and solvent recovery to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(2-Bromo-4-fluorophenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the development of bioactive compounds for studying biological processes and potential therapeutic agents.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound, which lacks the bromine and fluorine substitutions.

    2-Bromo-phenylhydrazine: A derivative with only the bromine substitution.

    4-Fluoro-phenylhydrazine: A derivative with only the fluorine substitution.

Uniqueness

(2-Bromo-4-fluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to improved performance in specific applications compared to its simpler analogs.

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJQYRJBFRVSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercially available 2-bromo-4-fluoroaniline 1 (2.36 ml, 20.75 mmol) was added to a stirring solution of concentrated hydrochloric acid (40 ml) that was cooled to −5° C. This solution was allowed to age while stirring for 10 minutes. An aqueous solution of NaNO2 was added over 15 minutes. SnCl2/HCl (10.40 g, 46.1 mmol, 10 ml HCl) was added over 15 minutes and aged for an additional 30 minutes to 1 hour. The mixture was filtered and washed with dichloromethane. The resulting solid was dissolved in 1.0M HCl and extracted 3 times with dichloromethane. The organic layer was vacuum dried overnight to give 3.53 g (83% yield). 1H NMR (400 MHz, CDCl3): 7.169 (dd, J=8 Hz, J=2.8 Hz 1H), δ 7.076 (dd, J=5.2 Hz, J=9.2 Hz, 1H), 6.982 (td, J=8.4 Hz, J=2 Hz 1H), δ 5.540 (bs, 1H), δ 3.590 (bs, 1H).
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
SnCl2 HCl
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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